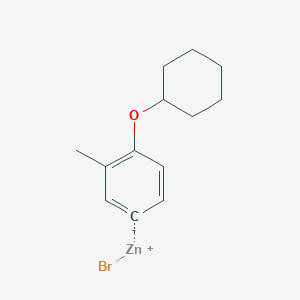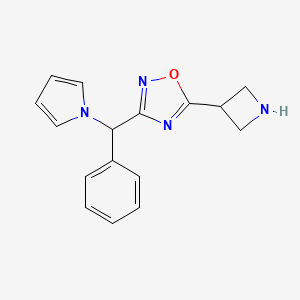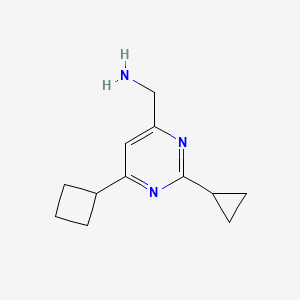
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine is an organic compound with a unique structure that includes both cyclobutyl and cyclopropyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of (6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of cyclobutyl and cyclopropyl groups: These groups can be introduced through various substitution reactions, often involving organometallic reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(6-Cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine can be compared with other similar compounds, such as:
(6-Cyclopropylpyrimidin-4-yl)methanamine: This compound lacks the cyclobutyl group, which may affect its chemical and biological properties.
(2-Cyclobutylpyrimidin-5-yl)methanamine: This compound has a different substitution pattern on the pyrimidine ring, which can influence its reactivity and applications.
(2-Cyclopropyl-6-methylpyridin-4-yl)methanamine:
The uniqueness of this compound lies in its specific combination of cyclobutyl and cyclopropyl groups attached to a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c13-7-10-6-11(8-2-1-3-8)15-12(14-10)9-4-5-9/h6,8-9H,1-5,7,13H2 |
InChI Key |
JEQOQVRJZFLBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NC(=C2)CN)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


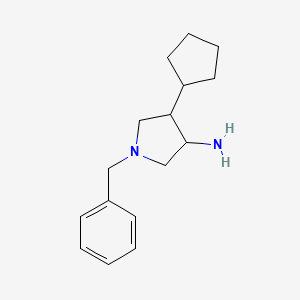

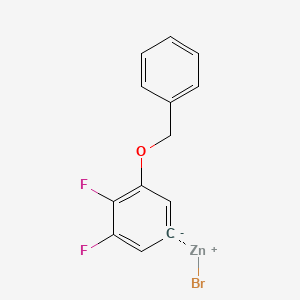
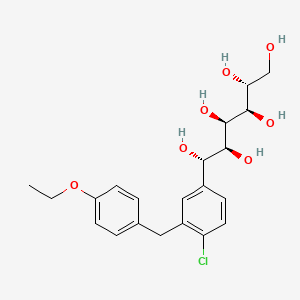
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
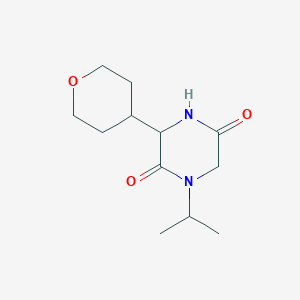
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
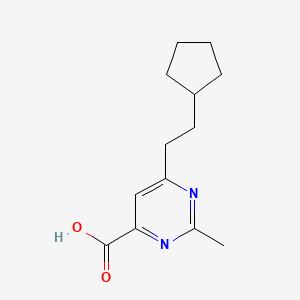


![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
